Glycine phosphate
Description
Structure
2D Structure
Properties
CAS No. |
71295-98-2 |
|---|---|
Molecular Formula |
C2H8NO6P |
Molecular Weight |
173.06 g/mol |
IUPAC Name |
2-aminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C2H5NO2.H3O4P/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H3,1,2,3,4) |
InChI Key |
YBPUBXQZBUQACE-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N.OP(=O)(O)O |
Canonical SMILES |
C(C(=O)O)N.OP(=O)(O)O |
Other CAS No. |
71295-98-2 |
Related CAS |
56-40-6 (Parent) |
Synonyms |
Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |
Origin of Product |
United States |
Biochemical Pathways Involving Glycine Phosphate Intermediates
Glycyl-Phosphate as an Activated Metabolic Intermediate
Glycyl-phosphate's significance lies in its capacity to act as an activated form of glycine (B1666218), facilitating reactions that would otherwise be energetically unfavorable. This activation is a common strategy in metabolic pathways to drive the formation of new chemical bonds.
Role in Purine (B94841) Nucleotide Biosynthesis: Glycinamide (B1583983) Ribonucleotide (GAR) Synthetase (PurD) Catalysis
The de novo synthesis of purine nucleotides, essential building blocks of DNA and RNA, is a universally conserved and vital metabolic pathway. nih.gov The second step of this intricate process is catalyzed by the enzyme glycinamide ribonucleotide (GAR) synthetase, also known as PurD. nih.govuniprot.orguniprot.org This enzyme facilitates the condensation of 5-phosphoribosyl-1-pyrophosphate (PRA) and glycine to form glycinamide ribonucleotide (GAR). nih.govwikipedia.org This reaction is dependent on the energy derived from the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov
The catalytic cycle of PurD involves two principal steps. nih.gov In the first step, glycine reacts with ATP to generate a highly reactive glycyl-phosphate intermediate. nih.govresearchgate.net This phosphorylation of glycine "activates" it for the subsequent nucleophilic attack. nih.govresearchgate.net In the second step, the amino group of PRA attacks the activated carboxyl group of glycyl-phosphate, leading to the formation of a new carbon-nitrogen bond and the release of inorganic phosphate (B84403), thereby yielding GAR. nih.govresearchgate.net
The formation of this glycyl-phosphate intermediate is a critical event, as it overcomes the thermodynamic barrier associated with the direct condensation of glycine and PRA. Although the glycyl-phosphate intermediate itself is transient and has not been structurally characterized while bound to PurD, its existence is a cornerstone of the understood catalytic mechanism. nih.govresearchgate.net
Molecular Mechanisms of Glycine Phosphorylation by PurD
The phosphorylation of glycine by PurD is a sophisticated process that takes place within the enzyme's active site. PurD belongs to the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding fold. nih.gov The binding of ATP, along with two magnesium ions and glycine, initiates a series of conformational changes within the enzyme. nih.gov
The reaction begins with the nucleophilic attack of the carboxyl oxygen of glycine on the γ-phosphorus atom of ATP. wikipedia.org This process is facilitated by the precise positioning of the substrates and the presence of charged amino acid residues within the ATP-grasp domain of PurD. nih.gov Computational studies suggest that during the formation of glycyl-phosphate, there is a significant delocalization of partial atomic charges within the substrate molecules. nih.govresearchgate.net This charge delocalization plays a crucial role in the interaction with the charged amino acid residues in the active site, thereby stabilizing the transition state and facilitating the transfer of the phosphate group. nih.govresearchgate.net
Upon the formation of the glycyl-phosphate intermediate, a molecule of adenosine diphosphate (B83284) (ADP) is generated. nih.gov The glycyl-phosphate intermediate remains bound within the active site, poised for the subsequent reaction with PRA. nih.gov The entire process underscores a highly efficient mechanism for activating glycine for its incorporation into the growing purine ring.
Glycine Phosphorylation and Dephosphorylation in Cellular Energy Metabolism
Beyond its role in biosynthesis, glycine and its phosphorylated derivatives are implicated in the energy metabolism of various organisms, from anaerobic microorganisms to plants. These pathways highlight the versatility of glycine as a metabolic substrate.
Acetyl Phosphate Generation via Glycine Reductase Systems in Anaerobic Microorganisms
In certain strict anaerobic bacteria, glycine can serve as a terminal electron acceptor in a unique energy-conserving process known as the Stickland reaction. nih.govresearchgate.netnih.gov This metabolic strategy involves the coupling of the oxidation and reduction of amino acids. researchgate.netnih.gov The glycine reductase system, a key component of this process, catalyzes the reductive deamination of glycine. researchgate.netresearchgate.net
This multi-enzyme complex utilizes a thioredoxin system as a reductant to reduce glycine to acetyl phosphate and ammonia (B1221849). researchgate.netwikipedia.org Acetyl phosphate is a high-energy compound that can be subsequently used to generate ATP via substrate-level phosphorylation, a reaction catalyzed by acetate (B1210297) kinase. researchgate.netpnas.org This conversion of the energy stored in the reduced glycine molecule into the universally usable form of ATP is a critical survival mechanism for these anaerobes. researchgate.netnih.gov
The glycine reductase system is particularly prominent in clostridia and other anaerobic bacteria that inhabit protein-rich environments. researchgate.netd-nb.info The ability to use glycine as an electron acceptor and generate ATP through the formation of acetyl phosphate provides a significant metabolic advantage in the absence of external electron acceptors like oxygen or nitrate. researchgate.netwur.nl
Table 1: Key Components of the Glycine Reductase System
| Component | Function |
|---|---|
| Glycine Reductase Complex | Catalyzes the reductive deamination of glycine. researchgate.netresearchgate.net |
| Thioredoxin System | Provides the reducing equivalents for the reaction. researchgate.net |
Impact of Glycine-Induced Protein Phosphorylation on Glycolysis and Tricarboxylic Acid Cycle Regulation
Recent research in plant physiology has revealed a novel role for glycine in regulating central energy metabolism through protein phosphorylation. nih.govmdpi.com In tea plants, for instance, the supply of glycine as a nitrogen source induces significant changes in the phosphorylation status of key metabolic enzymes. nih.govmdpi.comnih.gov
Specifically, glycine has been shown to induce the dephosphorylation of several enzymes involved in glycolysis, such as fructose-bisphosphate aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase. nih.govmdpi.com This dephosphorylation is associated with an increased intensity of glycolysis. nih.govmdpi.com Conversely, the dephosphorylation of enzymes like phosphoenolpyruvate (B93156) carboxylase leads to a decreased intensity of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com
These findings suggest that glycine, or a derivative thereof, can act as a signaling molecule that modulates the activity of key metabolic pathways by influencing the phosphorylation state of regulatory enzymes. nih.govmdpi.com This regulatory mechanism allows the plant to adjust its energy metabolism in response to the availability of different nitrogen sources, highlighting a previously unappreciated link between amino acid metabolism and the central carbon pathways of glycolysis and the TCA cycle. nih.govmdpi.comresearchgate.net
Intermediates in One-Carbon (C1) Metabolism and Amino Acid Interconversions
Glycine is a central hub in one-carbon (C1) metabolism, a set of reactions that are essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. nih.govnih.gov The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction in this pathway, providing the bulk of one-carbon units in the cell. tavernarakislab.grmdpi.com
While glycyl-phosphate itself is not a direct intermediate in the canonical C1 cycle, the metabolic flux through glycine directly impacts the availability of one-carbon units. nih.govnih.gov The glycine cleavage system, a mitochondrial enzyme complex, can also generate one-carbon units by breaking down glycine. nih.gov
The pathways of amino acid degradation often lead to intermediates that can enter central metabolic pathways. libretexts.org For example, the catabolism of several amino acids, including threonine, can produce glycine. libretexts.org This glycine can then be further metabolized, potentially involving phosphorylation steps in specific contexts, to feed into various biosynthetic or energy-producing pathways. libretexts.orgresearchgate.net The intricate network of amino acid interconversions ensures that the carbon skeletons of amino acids can be efficiently utilized to meet the cell's metabolic demands. libretexts.orgresearchgate.net
Pyridoxal (B1214274) Phosphate-Dependent P-Protein in the Glycine Cleavage System
The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondrial inner membrane of animals and plants, and it is central to glycine catabolism. jst.go.jptaylorandfrancis.comnih.gov This system catalyzes the reversible oxidation of glycine to produce carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. jst.go.jpnih.govresearchgate.net The GCS is composed of four protein components: the P-protein, H-protein, T-protein, and L-protein. jst.go.jpnih.govontosight.ai
The P-protein, also known as glycine dehydrogenase (decarboxylating), is a pyridoxal phosphate (PLP)-dependent enzyme. jst.go.jptaylorandfrancis.comnih.gov PLP, a phosphorylated form of vitamin B6, is a crucial cofactor. The P-protein binds the α-amino group of glycine via its PLP cofactor. uniprot.orgebi.ac.uk This binding facilitates the decarboxylation of glycine, releasing CO₂. The remaining aminomethyl group is then transferred to the lipoamide (B1675559) cofactor of the H-protein. uniprot.orgebi.ac.ukembopress.org The crystal structure of the P-protein reveals that the binding of PLP induces significant conformational changes, which are essential for its catalytic activity. embopress.org
Mutations in the gene encoding the P-protein can lead to nonketotic hyperglycinemia, a severe metabolic disorder characterized by the accumulation of glycine in the body. jst.go.jpnih.gov
Table 1: Components of the Glycine Cleavage System
| Protein Component | Prosthetic Group/Cofactor | Function |
| P-protein | Pyridoxal Phosphate (PLP) | Decarboxylates glycine. jst.go.jptaylorandfrancis.com |
| H-protein | Lipoic Acid | Carries the aminomethyl intermediate from the P-protein to the T-protein. jst.go.jpnih.gov |
| T-protein | Tetrahydrofolate (THF) | Catalyzes the release of ammonia and the formation of 5,10-methylenetetrahydrofolate. jst.go.jpnih.gov |
| L-protein | Flavin Adenine Dinucleotide (FAD) | Reoxidizes the H-protein. jst.go.jpnih.gov |
Serine Hydroxymethyltransferase-Mediated Glycine Synthesis and Tetrahydrofolate Cycling
Glycine is biosynthesized in the body primarily from the amino acid serine. nih.govwikipedia.org This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govwikipedia.orgresearchgate.net SHMT itself is a pyridoxal phosphate-dependent enzyme. wikipedia.orgresearchgate.net The synthesis of serine, the precursor for glycine, begins with the glycolytic intermediate 3-phosphoglycerate. researchgate.net
The pathway proceeds as follows:
3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate . nih.gov
3-phosphohydroxypyruvate is transaminated to phosphoserine . nih.gov
Phosphoserine is dephosphorylated to yield serine . nih.gov
Once serine is formed, SHMT catalyzes its conversion to glycine. nih.govwikipedia.org This reaction is a cornerstone of one-carbon metabolism, as it simultaneously generates a one-carbon unit carried by tetrahydrofolate (THF). uniprot.orgnih.gov The reaction is: Serine + Tetrahydrofolate ⇌ Glycine + 5,10-methylenetetrahydrofolate + H₂O wikipedia.orgnih.gov
This process occurs in both the cytoplasm and the mitochondria, catalyzed by distinct isozymes of SHMT (SHMT1 in the cytoplasm and SHMT2 in the mitochondria). researchgate.netnih.gov The 5,10-methylenetetrahydrofolate produced is a vital donor of one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules. jst.go.jpnih.gov Thus, the synthesis of glycine is intricately linked with the tetrahydrofolate cycle, and phosphorylated precursors of serine are the ultimate source of the carbon backbone of glycine in this pathway.
Table 2: Key Molecules in Serine-to-Glycine Synthesis
| Molecule | Role |
| 3-phosphoglycerate | Initial substrate from glycolysis. researchgate.net |
| 3-phosphohydroxypyruvate | Intermediate in serine biosynthesis. nih.gov |
| Phosphoserine | Phosphorylated precursor to serine. nih.gov |
| Serine | Direct precursor to glycine. nih.govwikipedia.org |
| Serine Hydroxymethyltransferase (SHMT) | Enzyme catalyzing the conversion of serine to glycine. nih.govresearchgate.net |
| Pyridoxal Phosphate (PLP) | Cofactor for SHMT. wikipedia.orgresearchgate.net |
| Tetrahydrofolate (THF) | Co-substrate that accepts a one-carbon unit. wikipedia.orgnih.gov |
| 5,10-methylenetetrahydrofolate | Product carrying the one-carbon unit for other biosynthetic pathways. jst.go.jpnih.gov |
Chemical Synthesis and Reaction Mechanisms of Glycine Phosphate Analogues and Precursors
Prebiotic Chemical Formation of Glycine-Activated Phosphate (B84403) Species
In the context of prebiotic chemistry, the formation of biopolymers from simple monomers like amino acids in dilute aqueous environments was a significant thermodynamic and kinetic challenge. nih.govnih.gov The phosphorylation of amino acids, such as glycine (B1666218), is a proposed mechanism to overcome this hurdle by creating activated intermediates, a process analogous to the role of adenosine (B11128) triphosphate (ATP) in modern biological systems. nih.govnih.gov
The activation of glycine in simulated prebiotic settings can lead to the formation of key phosphorylated intermediates, notably aminoacyl phosphates and phosphoramidates.
Aminoacetyl Phosphate: Mixed anhydrides like aminoacyl phosphates are considered crucial intermediates. mdpi.com These compounds, such as acetyl phosphate, can be formed through various pathways, including the reaction of activated esters, thioesters, or other anhydrides with phosphate sources. mdpi.com Specifically, aminoacyl phosphates have been shown to be effective phosphorylating agents themselves, indicating their potential role in prebiotic energy transfer and reaction cascades. mdpi.com Their formation represents a "carboxylate activation" pathway, where the carboxyl group of glycine is activated by a phosphate moiety. nih.govbiorxiv.org
N-(Carboxymethyl) Phosphoramidate (B1195095): This phosphoramidate derivative forms from the nucleophilic reaction of the amino group of glycine with an activated phosphate. mdpi.com Studies have shown that in reactions involving glycine and a simple polyphosphate like trimetaphosphate, N-(carboxymethyl)phosphoramidate is a resulting product. researchgate.net Unlike phosphate esters, phosphoramidates are more reactive, representing an activated state of phosphate. mdpi.com Their formation is considered highly plausible in prebiotic scenarios, especially where powerful activating agents were present. mdpi.com Research has demonstrated that N-phosphoryl amino acids can spontaneously yield polypeptides in aqueous solutions. researchgate.net
The table below summarizes the formation of these key glycine-activated species.
| Precursor Reactants | Activated Species Formed | Type of Linkage | Significance |
| Glycine, Activated Phosphate (e.g., from thioesters, anhydrides) | Aminoacetyl Phosphate | Carboxyl-Phosphate Anhydride (B1165640) | Acts as an activated intermediate for subsequent reactions. mdpi.com |
| Glycine, Trimetaphosphate | N-(Carboxymethyl) Phosphoramidate | Phosphoramidate (P-N) | A reactive, activated form of phosphate capable of promoting polymerization. mdpi.comresearchgate.net |
The phosphorylation of glycine is a critical first step in the non-enzymatic formation of peptide bonds under prebiotic conditions. nih.govresearchgate.net This process activates the glycine molecule, making it susceptible to condensation with a second glycine molecule. nih.gov
The generally accepted mechanism involves two primary steps:
Activation/Phosphorylation: One glycine molecule reacts with an energy-rich phosphate source, such as a triphosphate (used to model ATP), to form an activated intermediate. nih.govresearchgate.net This reaction involves the phosphorylation of the carboxyl group of glycine to create a phosphoester bond, forming a species referred to as phosphoglycine. nih.govresearchgate.net
Condensation: The activated phosphoglycine intermediate then reacts with a second glycine molecule. researchgate.netresearchgate.net In this step, the amino group of the second glycine attacks the activated carboxyl carbon of the phosphoglycine, leading to the formation of a peptide bond and the release of a phosphate group. nih.govresearchgate.net The resulting product is the dipeptide, glycylglycine.
Quantum chemical simulations of this process have been performed under various scenarios, including in the gas phase, in the presence of Mg²⁺ ions, and in watery environments. nih.govnih.gov While these calculations suggest that the reactions face significant thermodynamic and kinetic barriers in dilute solutions, the presence of mineral surfaces, such as clays, might play a crucial role by stabilizing intermediates and lowering the reaction energy barriers. nih.govnih.gov
The following table outlines the key stages of this proposed prebiotic mechanism.
| Stage | Description | Reactants | Products |
| 1. Activation | The carboxyl group of a glycine molecule is phosphorylated by a high-energy phosphate source. | Glycine, Triphosphate (TP) | Phosphoglycine (activated intermediate), Diphosphate (B83284) (DP) |
| 2. Condensation | A second glycine molecule's amino group attacks the activated intermediate. | Phosphoglycine, Glycine | Glycylglycine, Phosphate |
Formation of Aminoacetyl Phosphate and N-(Carboxymethyl) Phosphoramidate from Activated Phosphates
Synthetic Methodologies for N-(Phosphonomethyl)glycine Derivatives
Beyond prebiotic chemistry, significant research has focused on the laboratory synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968), and its derivatives. These methods involve the controlled formation of a P-C bond through the phosphonomethylation of glycine or its precursors.
The primary method for synthesizing N-(phosphonomethyl)glycine and its close analogues is the phosphonomethylation of a glycine substrate. This can be achieved through several related pathways.
Mannich-type Reaction: A common and direct route involves the reaction of glycine with formaldehyde (B43269) and phosphorous acid under acidic conditions. This one-pot synthesis is a type of Mannich reaction, where the amine (glycine) reacts with formaldehyde and the active hydrogen compound (phosphorous acid) to form the phosphonomethylated product.
Two-Step Pathway via N-hydroxymethyl-glycine: An alternative methodology proceeds in two distinct steps.
Condensation: Glycine first reacts with formaldehyde, typically in a 1:1 molar ratio, to form an N-(hydroxymethyl)glycine intermediate.
Phosphonomethylation: The N-(hydroxymethyl)glycine intermediate is then reacted with a phosphorus source, such as phosphorous acid or a dialkyl phosphite (B83602) (e.g., dimethyl phosphite), to yield the N-(phosphonomethyl)glycine derivative. Subsequent acidic hydrolysis is often required if a dialkyl phosphite is used to convert the phosphonate (B1237965) ester to the phosphonic acid.
The phosphonomethylation reaction is sensitive to conditions such as temperature and pH. google.com For instance, the reaction is preferably conducted at elevated temperatures, often between 100 to 150 °C. google.com
| Reaction Pathway | Reactants | Key Intermediate | Final Product |
| Mannich Reaction | Glycine, Formaldehyde, Phosphorous Acid | None (One-pot) | N-(Phosphonomethyl)glycine |
| Two-Step Synthesis | 1. Glycine, Formaldehyde2. Intermediate, Phosphorous Acid (or Dialkyl Phosphite) | N-(hydroxymethyl)glycine | N-(Phosphonomethyl)glycine (or its ester) |
Researchers have synthesized and characterized a variety of novel analogues of N-(phosphonomethyl)glycine to explore their chemical and biological properties. nih.govnih.gov These efforts often involve modifying the core structure to introduce new functional groups or create cyclic systems.
One area of focus has been the synthesis of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl)glycine. nih.gov For example, a series of 8- and 12-membered cyclic analogues have been successfully synthesized and characterized. nih.gov The characterization of these new compounds typically involves a suite of analytical techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and, for crystalline materials, single-crystal X-ray diffraction to determine their precise molecular structure. nih.govresearchgate.netpublish.csiro.au The synthesis of these more complex derivatives often builds upon the fundamental phosphonomethylation reactions, applying them to more elaborate starting materials or employing further reaction steps to achieve cyclization or other transformations. researchgate.net
Advanced Analytical and Structural Methodologies in Glycine Phosphate Research
Spectroscopic Characterization of Glycine (B1666218) Phosphate (B84403) Intermediates and Derivatives
Spectroscopy offers a powerful, non-invasive lens to examine molecular structure and behavior. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside electrochemical methods, provide detailed insights into the functional groups, atomic connectivity, and redox properties of glycine phosphate and related molecules.
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the structure of molecules by measuring the absorption of infrared radiation. researchgate.net In the context of this compound research, IR spectroscopy is instrumental in tracking the chemical transformations during phosphorylation and in identifying reaction intermediates. d-nb.info Vibrational modes associated with phosphate groups (P-O, P=O), carboxylate groups (COO⁻), and protonated amino groups (NH₃⁺) serve as distinct spectroscopic signatures. researchgate.netarxiv.org
Time-resolved IR spectroscopy, for instance, can monitor the kinetics of photochemical reactions, such as the release of ATP from "caged" precursors, by tracking the appearance and disappearance of specific phosphate and nitro-group vibrations. d-nb.info This approach allows for the real-time observation of intermediate species, providing crucial data for mechanistic elucidation. d-nb.info Similarly, in-situ surface-enhanced infrared absorption spectroscopy (SEIRAS) has been used to study the adsorption and oxidation of glycine on electrode surfaces, revealing intermediates like cyanide that form during the process. researchgate.net
Table 1: Characteristic IR Absorption Frequencies for Glycine and Phosphate Moieties
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source(s) |
|---|---|---|---|
| Protonated Amino (NH₃⁺) | Stretching | 3170, 2614 | researchgate.net |
| Carboxylate (COO⁻) | Asymmetric & Symmetric Stretching | 1601, 1402 | researchgate.net |
| Phosphate (PO₂⁻) | Asymmetric Stretching | ~1251 | d-nb.info |
| Phosphate (PO₃²⁻) | Stretching | ~1119 | d-nb.info |
| Cyanide (C≡N) | Stretching | 2120 | researchgate.net |
This table provides representative frequencies which can vary based on the specific molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of molecules in solution and the solid state. osf.io It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, to map out atomic connectivity and spatial relationships. libretexts.org
In the study of phosphorylated glycine compounds like N-(phosphonomethyl)glycine (glyphosate), both ¹H and ³¹P NMR are used for quantitative analysis (QNMR) to determine purity and identify impurities without requiring an identical reference standard. capes.gov.br This is achieved by using an internal standard of known purity, such as sodium phosphate for ³¹P NMR, that does not have interfering signals. capes.gov.br High-field NMR instruments (1 GHz and above) offer enhanced sensitivity and resolution, which is particularly beneficial for distinguishing subtle structural differences in complex biomolecules, including resolving specific glycine residue signals in proteins. osf.io The chemical shifts and spin-spin coupling patterns in NMR spectra provide definitive information about the chemical environment of each atom, making it a cornerstone of structural analysis. libretexts.orgnih.gov
Table 2: Applications of NMR Spectroscopy in this compound Analysis
| NMR Technique | Application | Key Findings | Source(s) |
|---|---|---|---|
| ¹H and ³¹P QNMR | Purity determination of glyphosate (B1671968) | Determined purity of glyphosate batches to be ~97% (¹H NMR) and ~96.5% (³¹P NMR). | capes.gov.br |
| ¹H NMR | Detection of peptide bond formation | Observed geminal backbone protons (CH₂) confirming the condensation of glycine into dipeptides. | researchgate.net |
Electrochemical methods probe the redox properties of molecules and are used to study electron transfer reactions, quantify analytes, and even drive chemical synthesis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly sensitive to the chemical changes that affect a molecule's ability to be oxidized or reduced. royalsocietypublishing.orgacs.org
Research has demonstrated the development of transition-metal-catalyst- and external-oxidant-free electrochemical methods for the phosphorylation of glycine derivatives. researchgate.net These electrosynthesis techniques can form C(sp³)-P bonds to create α-aminophosphonates in a sustainable manner. researchgate.net Furthermore, electrochemical analysis is used for the detection and quantification of compounds like glyphosate. sciepub.com The interaction of glyphosate with metal ions, such as copper, can be monitored by measuring changes in current peaks in voltammograms, which correlate with the analyte concentration. sciepub.com These investigations provide insight into reaction mechanisms, often revealing the involvement of free-radical pathways and the influence of ligand binding on electron transfer kinetics. acs.orgresearchgate.net
Table 3: Electrochemical Methods in Phosphorylated Glycine Research
| Technique | Application | Principle | Source(s) |
|---|---|---|---|
| Constant Current Electrolysis | Synthesis of α-aminophosphonates | Oxidative cross-coupling of glycine amides and diarylphosphine oxides without external oxidants. | researchgate.net |
| Cyclic Voltammetry (CV) | Detection of glyphosate | Measures the increase in anodic current upon formation of a copper-glyphosate complex on an electrode surface. | sciepub.com |
| Differential Pulse Voltammetry (DPV) | Selective reduction of chemical moieties | Provides increased sensitivity for analyzing low concentrations of redox-active species by monitoring only the Faradaic current. | royalsocietypublishing.org |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Chromatographic Techniques for Analysis and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) is a pillar of analytical chemistry, widely used for the separation, identification, and quantification of compounds in complex samples.
Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) is a powerful variant of reverse-phase HPLC that enables the separation of ionic and highly polar compounds, such as amino acids and short peptides. The technique involves adding an ion-pairing reagent to the mobile phase, which interacts with the charged analytes to form a neutral, hydrophobic complex that can be retained and separated on a nonpolar stationary phase.
A key application of IP-HPLC is the quantitative analysis of glycine oligomerization, a process of significant interest in origins-of-life research. nih.govnasa.gov This method allows for the successful separation and quantification of glycine oligomers (Glyₙ) up to 14 residues in length. acs.orgacs.org Researchers have developed robust IP-HPLC methods using reagents like sodium hexanesulfonate (SHS) in a phosphate buffer, allowing for the baseline separation of individual oligomers. nih.govacs.org This analytical approach is crucial for evaluating the efficiency of prebiotic polypeptide synthesis and for comparing different condensation methods. nasa.govacs.org
Table 4: Representative Experimental Parameters for IP-HPLC Analysis of Glycine Oligomers
| Parameter | Description | Source(s) |
|---|---|---|
| Instrument | Shimadzu Prominence LC20-AR | nih.govacs.org |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 3 µm) | nih.govacs.org |
| Mobile Phase | 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate (SHS) in water, adjusted to pH 2.5 with H₃PO₄. | nih.govacs.org |
| Flow Rate | 1.00 mL·min⁻¹ (isocratic) | nih.govacs.org |
Standard HPLC methods are essential for quality control and impurity profiling of glycine raw materials used in various industries. thermofisher.cn These methods are designed to separate glycine from process-related impurities and degradation products, such as hydantoin, hydantoic acid, and diglycylglycine. google.com
To overcome the challenge of analyzing polar amino acids that lack a strong UV chromophore, specialized HPLC methods have been developed. thermofisher.cn One approach utilizes a combination of charged aerosol detection (CAD) and ultraviolet (UV) detection. researchgate.net This dual-detector setup enhances sensitivity and allows for the simultaneous quantification of amino acids and related organic acids in a single run. thermofisher.cn For instance, a reversed-phase ion-pair HPLC method using volatile perfluorocarboxylic acids as ion-pairing reagents on a polar-embedded C18 stationary phase has proven effective for separating all putative impurities in glycine. researchgate.net Such validated methods offer a more robust and selective alternative to older derivatization procedures and are suitable for implementation in pharmacopoeial monographs. thermofisher.cnresearchgate.net
Table 5: HPLC Systems for Glycine Impurity Analysis
| Method | Stationary Phase | Mobile Phase Components | Detection | Impurities Detected | Source(s) |
|---|---|---|---|---|---|
| HPLC (Patent) | C18 | A: Acetonitrile/Water; B: Potassium dihydrogen phosphate/Methanol | Not specified | Hydantoin, Hydantoic acid, Diglycylglycine | google.com |
TDFHA: Perfluoroheptanoic acid; TFA: Trifluoroacetic acid
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| Adenosine (B11128) 5'-triphosphate (ATP) |
| (Aminomethyl)phosphonic acid (AMPA) |
| Cyanide |
| Cyanate (B1221674) |
| Diglycylglycine |
| Diarylphosphine oxide |
| Glycine |
| Glycine amides |
| N-(phosphonomethyl)glycine (Glyphosate) |
| Hydantoin |
| Hydantoic acid |
| P³-(1-(2-nitrophenyl)ethyl) adenosine 5'-triphosphate (Caged ATP) |
| Perfluoroheptanoic acid (TDFHA) |
| Potassium dihydrogen phosphate |
| Sodium acetate (B1210297) |
| Sodium hexanesulfonate (SHS) |
| Sodium phosphate |
| Trifluoroacetic acid (TFA) |
X-ray Crystallography of Enzyme-Substrate Analog Complexes (e.g., PurD, Glycine Decarboxylase P-Protein)
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of enzymes at atomic resolution, providing invaluable insights into their catalytic mechanisms. eolss.netnih.gov A particularly powerful application of this method involves crystallizing an enzyme in complex with a substrate analog—a molecule that mimics the natural substrate but is resistant to catalysis. This approach effectively traps the enzyme in a state that resembles the enzyme-substrate complex, allowing for detailed structural analysis of the active site. portlandpress.com
In the study of enzymes that interact with glycine or its phosphorylated derivatives, this methodology has been successfully applied to the Glycine Decarboxylase P-protein (GCSP), a key component of the glycine cleavage system. nih.govnih.gov The crystal structure of the P-protein from Thermus thermophilus has been determined in complex with (aminooxy)acetate (B1218550) (AOA), a substrate analog of glycine. nih.gov In this complex, the AOA molecule occupies the substrate-binding site, making van der Waals contacts with residues such as Tyr95α, Thr96α, and His604β. nih.gov This structural snapshot provides a clear view of how the enzyme recognizes its substrate prior to decarboxylation.
Further insights have been gained from the crystal structure of human glycine decarboxylase bound to pyridoxyl-glycine-5'-monophosphate (PLG). expasy.org This complex represents a mimic of the external aldimine intermediate formed during the catalytic cycle, revealing the precise orientation of the substrate relative to the pyridoxal (B1214274) phosphate cofactor. These structures are crucial for understanding the molecular basis of substrate recognition and the conformational changes required for catalysis. nih.gov The use of such analogs allows researchers to visualize specific, stable states along the reaction pathway, which would otherwise be too transient to capture. nih.gov
Table 1: Crystallographic Data of Glycine Decarboxylase P-Protein and its Complexes
| PDB ID | Enzyme | Organism | Ligand/Analog | Resolution (Å) | Key Structural Insights | Reference(s) |
|---|---|---|---|---|---|---|
| 1WYT | Glycine Decarboxylase P-protein (Apo form) | Thermus thermophilus | None (PLP-free) | 2.40 | Reveals the structure before cofactor binding. rcsb.org | rcsb.org |
| 1WYU | Glycine Decarboxylase P-protein (Holo form) | Thermus thermophilus | Pyridoxal-5'-phosphate (PLP) | 2.10 | Shows large conformational changes upon PLP binding. nih.govwwpdb.org | nih.govwwpdb.org |
| PDB data for P-protein·AOA complex | Glycine Decarboxylase P-protein | Thermus thermophilus | (aminooxy)acetate (AOA) | Not specified | Illustrates the substrate-binding pocket and key recognition residues. nih.gov | nih.gov |
| 6i33 | Glycine Decarboxylase P-protein | Homo sapiens | Pyridoxal-5'-phosphate (PLP) | Not specified | Provides the structure of the human holoenzyme. pdbj.org | pdbj.org |
| 6i35 | Glycine Decarboxylase P-protein | Homo sapiens | Pyridoxyl-glycine-5'-monophosphate (PLG) | Not specified | Mimics the external aldimine intermediate, showing substrate orientation. expasy.org | expasy.org |
Insights into Enzyme-Cofactor (Pyridoxal Phosphate) Interactions
Pyridoxal-5'-phosphate (PLP) is a versatile cofactor essential for the function of a vast number of enzymes, particularly those involved in amino acid metabolism like Glycine Decarboxylase P-protein. nih.govtdx.cat Structural biology provides critical insights into the intricate network of interactions between PLP and the enzyme's active site, which are fundamental to its catalytic power.
In its resting state within the enzyme, PLP typically forms a covalent bond, known as an internal aldimine or Schiff base, with the ε-amino group of a conserved lysine (B10760008) residue in the active site. sci-hub.seresearchgate.net This covalent linkage positions the cofactor for reaction. Upon substrate binding, a new Schiff base is formed with the substrate's amino group, creating an external aldimine that is central to all subsequent catalytic steps. acs.org
Beyond the covalent linkage, a series of non-covalent interactions precisely orients the PLP molecule and modulates its electronic properties to facilitate catalysis. sci-hub.se Key interactions observed across many PLP-dependent enzymes include:
The Phosphate Group: The phosphate moiety of PLP is a crucial anchor. It often forms hydrogen bonds with arginine or threonine residues and sometimes with backbone amides or water molecules at the bottom of the active site cavity. sci-hub.se These interactions lock the cofactor in place.
The Pyridine (B92270) Ring: The nitrogen atom of the pyridine ring is typically protonated and forms an ion pair or hydrogen bond with a conserved acidic residue, such as glutamate (B1630785) or aspartate. sci-hub.seresearchgate.net This interaction is believed to enhance the pyridine ring's ability to act as an "electron sink," which is critical for stabilizing the negatively charged carbanionic intermediates that form during the reaction. sci-hub.se
The Phenolic Hydroxyl Group: The hydroxyl group at the C3 position of the pyridine ring also participates in hydrogen bonding, which helps to control the electronic state of the cofactor during the catalytic cycle. sci-hub.se
In a Group II PLP-dependent decarboxylase from Methanocaldococcus jannaschii, a conserved, extended hydrogen-bonding network involving the cofactor was shown to be directly linked to enzyme activation and catalysis by influencing the electronic configuration of PLP. researchgate.net These detailed structural insights underscore how the enzyme active site creates a highly specific microenvironment to harness the chemical reactivity of the PLP cofactor. researchgate.netacs.org
Table 2: Key Interactions of Pyridoxal-5'-Phosphate (PLP) in Enzyme Active Sites
| PLP Moiety | Interacting Enzyme Feature | Type of Interaction | Functional Significance | Reference(s) |
|---|---|---|---|---|
| Aldehyde Group (C4') | Active Site Lysine | Covalent (Schiff Base) | Forms the internal aldimine, poising the cofactor for reaction. researchgate.net | researchgate.net |
| Phosphate Group | Arginine/Threonine Residues, Water Molecules | Hydrogen Bonds, Electrostatic | Anchors the cofactor in the active site. sci-hub.seacs.org | sci-hub.seacs.org |
| Pyridine Ring Nitrogen (N1) | Glutamate/Aspartate Residue | Ion Pair / Hydrogen Bond | Enhances the electron-withdrawing capacity of the ring, stabilizing reaction intermediates. sci-hub.se | sci-hub.se |
| Phenolic Hydroxyl Group (O3') | Various Active Site Residues | Hydrogen Bond | Modulates the electronic state of the PLP ring during catalysis. sci-hub.se | sci-hub.se |
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Simulations of Enzymatic Reactions
To understand enzymatic reactions at the deepest level, it is necessary to model the electronic changes that occur during bond formation and cleavage. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid simulations have become a powerful tool for this purpose, offering a bridge between the quantum world of chemical reactions and the classical description of complex protein environments. researchgate.nethenriquefernandes.pt
The fundamental principle of QM/MM is to partition the system into two regions. henriquefernandes.pt The small, central part of the system where the chemical reaction occurs—such as the substrate and key catalytic residues of the enzyme—is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. nih.gov The remainder of the enzyme and the surrounding solvent, which can comprise tens of thousands of atoms, are described using a more computationally efficient Molecular Mechanics (MM) force field. researchgate.net This dual approach allows for the accurate simulation of chemical events within the enzyme's active site while still accounting for the structural and electrostatic influence of the entire protein. rsc.org
QM/MM simulations are particularly well-suited for studying enzymes that act on phosphorylated substrates like this compound. These methods can be used to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface, QM/MM can trace the entire reaction pathway, identifying transition states and intermediates. henriquefernandes.pt For PLP-dependent enzymes, this includes modeling the decarboxylation of the amino acid and the subsequent protonation of the resulting carbanionic intermediate. tdx.cathenriquefernandes.pt
Determine the Role of Active Site Residues: Simulations can clarify the specific contribution of individual amino acids to catalysis, such as stabilizing a transition state or acting as a proton donor/acceptor. henriquefernandes.ptnih.gov
Analyze Competing Pathways: In many enzymatic reactions, multiple mechanistic pathways are possible. QM/MM simulations can calculate the energy barriers for each potential route, helping to determine the most favorable one. nih.gov For instance, studies on phosphoryl transfer have used QM/MM to investigate the competition between associative (pentavalent intermediate) and dissociative (metaphosphate intermediate) mechanisms. nih.govrsc.org
The application of QM/MM methods, often requiring initial models derived from high-resolution crystal structures, provides dynamic, atomistic details of catalytic processes that are inaccessible to experimental techniques alone. researchgate.net
Free-Energy Profile Analysis of Phosphoryl Transfer Events
Phosphoryl transfer—the transfer of a phosphate group from a donor like ATP to an acceptor molecule—is one of the most fundamental reactions in biology. nih.govlibretexts.org Understanding the energetics of this process is key to comprehending enzyme catalysis. Free-energy profile analysis, typically conducted using advanced QM/MM simulation techniques, provides a quantitative description of the energy landscape of an enzymatic reaction. rsc.orgelifesciences.org
In the context of this compound or other phosphorylated substrates, free-energy calculations provide critical insights into:
The Nature of the Transition State: By analyzing the free energy surface, researchers can characterize the structure of the transition state. For phosphoryl transfer, this helps to distinguish between a loose, dissociative transition state (where the bond to the leaving group is nearly broken before the bond to the nucleophile forms) and a tight, associative one. rsc.orgwisc.edu
Catalytic Contributions: The method can be used to dissect the energetic contribution of different factors to catalysis. For example, studies on alkaline phosphatase have used free-energy profiles to quantify the stabilization of the transition state provided by an active site arginine residue. acs.org
These computational analyses, when validated against experimental kinetic data, provide a powerful framework for understanding how enzymes manipulate energy landscapes to efficiently catalyze phosphoryl transfer reactions. elifesciences.orgresearchgate.net
Table 3: Calculated Activation Free Energies (ΔG‡) for Enzymatic Steps from QM/MM Simulations
| Enzyme | Reaction Step | QM/MM Method | Calculated ΔG‡ (kcal/mol) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Adenylate Kinase | Phosphoryl Transfer (ATP + AMP → 2 ADP) | SCC-DFTB/MM | 13.0 ± 0.9 | The fully charged nucleotide state is the most reactive configuration. | elifesciences.org |
| Adenylate Kinase | Phosphoryl Transfer | AM1/d-PhoT/MM | 10.6 ± 0.2 | The calculated barrier is comparable to the one estimated from kinetic experiments. | researchgate.net |
| Phosphofructokinase-2 | Phosphoryl Transfer (ATP + F6P → ADP + FBP) | QM/MM String Method | ~13-14 | A dissociative mechanism with a metaphosphate intermediate is favored. | rsc.org |
| Histidine Decarboxylase | Decarboxylation of L-Histidine (Rate-limiting step) | M06-2X/Amber | 17.6 | The calculated barrier agrees closely with the experimental k_cat_. | henriquefernandes.pt |
| Thymidine Kinase | Phosphorylation of Thymidine (Rate-limiting step) | PBE/AMBER | 16.6 | The reaction follows a concerted, dissociative S_N_2 mechanism. | acs.org |
Future Research Directions and Emerging Avenues in Glycine Phosphate Chemistry and Biology
Identification and Characterization of Novel Glycine (B1666218) Phosphate (B84403) Derivatives and Biological Functions
The exploration of novel glycine phosphate derivatives and their biological functions is a promising area for expanding our understanding of cellular regulation. While research directly on "this compound" is limited, the study of phosphorylated glycine within peptides and as a post-translational modification provides a strong foundation for future inquiries.
Future research should focus on the systematic synthesis and characterization of a library of this compound derivatives. This could include molecules where the phosphate group is attached to the glycine backbone at different positions or is part of a larger functional moiety. Quantum chemical simulations, such as those using density functional theory (DFT), can be employed to predict the stability and reactivity of these novel compounds, guiding synthetic efforts. mdpi.com
A key research direction will be to elucidate the biological activities of these new molecules. Given glycine's role as a neurotransmitter and a precursor to essential biomolecules, its phosphorylated derivatives could exhibit unique pharmacological properties. mdpi.com For instance, they could act as modulators of glycine receptors (GlyRs) or other neuronal targets. nih.govplos.org Research into how phosphorylation of GlyRs affects their function in inflammatory pain suggests that targeted modulation of these receptors by glycine-related compounds is a viable therapeutic strategy. nih.gov
Furthermore, the role of glycine in conjugation and detoxification pathways suggests that this compound derivatives could be designed as probes to study these processes or as agents to influence them. Investigating how these derivatives interact with enzymes involved in glycine metabolism, such as glycine N-acyltransferase, could reveal new regulatory mechanisms.
Table 1: Potential Areas of Investigation for Novel this compound Derivatives
| Research Area | Potential Derivative Class | Investigated Biological Function |
| Neurotransmission | This compound analogs | Modulation of glycine receptor activity, potential for treating neurological disorders. |
| Metabolic Regulation | Phosphorylated glycine-containing peptides | Probes for studying protein-protein interactions and enzyme kinetics in metabolic pathways. |
| Detoxification | This compound conjugates | Study of detoxification pathways and development of agents to enhance clearance of xenobiotics. |
| Biomaterial Science | This compound-based polymers | Development of biocompatible materials with controlled degradation and drug-release properties. |
Advanced Time-Resolved Spectroscopic and Structural Studies of Transient this compound Intermediates
Understanding the mechanisms by which this compound and its derivatives participate in biochemical reactions requires the characterization of their transient intermediates. These short-lived species are often critical to determining reaction pathways and kinetics but are challenging to study using conventional techniques. Advanced time-resolved spectroscopic and structural methods offer a path forward.
Time-resolved spectroscopy, with techniques operating on timescales from nanoseconds to femtoseconds, is a powerful tool for monitoring the formation and decay of transient species in real-time. nih.govresearchgate.netwikipedia.org Future studies could employ pump-probe spectroscopy to investigate the excited-state dynamics of this compound derivatives, providing insights into their photochemical properties and potential roles in light-dependent biological processes. researchgate.net Time-resolved infrared (TRIR) spectroscopy could be particularly valuable for tracking structural changes involving the phosphate and carboxylate groups during enzymatic reactions. wikipedia.org
The study of transient intermediates in protein folding and enzyme catalysis has been advanced by techniques like hydrogen-deuterium exchange coupled with NMR spectroscopy and cryo-electron microscopy (cryo-EM). nih.govresearchgate.net These methods could be adapted to trap and structurally characterize intermediates in reactions involving this compound. For example, in the study of enzymes that utilize glycine or its derivatives, it may be possible to visualize conformational changes and the formation of transient enzyme-substrate complexes. researchgate.net The investigation of folding intermediates in cytochrome c, where glycine plays a structural role, provides a template for how these methods can be applied. nih.gov
Computational methods, such as molecular dynamics (MD) simulations, can complement experimental approaches by providing atomic-level insights into the structure and dynamics of transient intermediates. pnas.org By simulating the interaction of this compound derivatives with their biological targets, researchers can predict intermediate structures and transition pathways, guiding the design of experiments to detect these fleeting species.
Table 2: Advanced Techniques for Studying this compound Intermediates
| Technique | Information Gained | Potential Application to this compound |
| Time-Resolved Absorption/Emission Spectroscopy | Kinetics of formation and decay of electronic excited states. | Investigating photochemical reactions and energy transfer processes involving this compound derivatives. photoscience.pl |
| Time-Resolved Infrared (TRIR) Spectroscopy | Structural dynamics of vibrational modes. | Monitoring changes in the phosphate and carboxylate groups during enzymatic reactions. wikipedia.org |
| Hydrogen-Deuterium Exchange with NMR/Mass Spectrometry | Identification of protected regions in folding or binding intermediates. | Mapping the structure of transient complexes between this compound derivatives and proteins. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structures of trapped intermediates. | Visualizing the binding of this compound to enzymes and receptors at different stages of their functional cycles. researchgate.net |
| Molecular Dynamics (MD) Simulations | Atomic-level dynamics and free energy landscapes. | Predicting the structure and stability of transient intermediates and transition states. pnas.org |
Systems-Level Analysis of this compound Integration into Metabolic and Signaling Networks
To fully appreciate the biological significance of this compound, it is crucial to understand its integration into the broader context of cellular metabolic and signaling networks. A systems-level approach, combining high-throughput experimental data with computational modeling, will be essential for this endeavor.
Phosphoproteomics has emerged as a powerful tool for identifying and quantifying protein phosphorylation events on a global scale. mdpi.com Future research could utilize this technology to map the "glycine phosphoproteome" under various physiological and pathological conditions. For example, a study on tea plants demonstrated that glycine supply induces changes in the phosphorylation status of key enzymes in energy and amino acid metabolism, highlighting the regulatory role of glycine-induced phosphorylation. mdpi.comnih.gov Similar studies in mammalian systems could reveal how glycine levels influence phosphorylation-dependent signaling cascades.
The Serine-Glycine-One-Carbon (SGOC) metabolic network is a critical pathway for cell proliferation and is often dysregulated in cancer. mdpi.comoncotarget.com Glycine metabolism is central to this network, and future research should investigate how phosphorylation events regulate the flux through this pathway. mdpi.com This could involve identifying kinases and phosphatases that target enzymes in the SGOC network and determining how their activity is modulated by glycine or its derivatives.
Table 3: Systems-Level Approaches for Studying this compound
| Approach | Key Data Generated | Research Question Addressed |
| Phosphoproteomics | Global identification and quantification of phosphorylation sites. | How does the cellular phosphoproteome respond to changes in glycine or this compound levels? mdpi.com |
| Metabolomics | Comprehensive profile of cellular metabolites. | What are the metabolic consequences of altered this compound metabolism? mdpi.com |
| Integrated -omics Analysis | Correlation of phosphoproteomic and metabolomic data. | How do phosphorylation events regulate metabolic flux in glycine-related pathways? |
| Computational Modeling | In silico models of metabolic and signaling networks. | Can we predict the systemic effects of targeting this compound metabolism? |
Bioengineering and Synthetic Biology Applications Leveraging this compound Metabolism
The metabolic pathways involving glycine and phosphate present exciting opportunities for bioengineering and synthetic biology. nih.gov By harnessing and re-engineering these pathways, it may be possible to develop novel biotechnological applications, from the production of valuable chemicals to the creation of new therapeutic strategies. frontiersin.orgnih.gov
One promising area is the engineering of microorganisms for the production of biofuels and other chemicals using one-carbon compounds like formate (B1220265). The reductive glycine pathway (rGlyP) is an ATP-efficient route for formate assimilation that has been successfully engineered in E. coli. wur.nl This pathway involves the conversion of glycine to acetyl-CoA, which can then be used for the synthesis of a wide range of products. wur.nl Future research could focus on optimizing this pathway by engineering the enzymes involved, including those that utilize phosphorylated intermediates.
Synthetic biology also offers tools for creating novel cellular therapies. hudsonlabautomation.comazolifesciences.com For instance, genetic circuits could be designed to respond to specific levels of glycine or its phosphorylated derivatives, triggering the expression of a therapeutic protein. azolifesciences.com This could be particularly relevant for diseases where glycine metabolism is dysregulated, such as in certain cancers. mdpi.com The development of biosensors based on glycine-responsive proteins could enable the creation of "smart" therapeutic cells that can sense and respond to their metabolic environment. azolifesciences.com
Furthermore, the principles of synthetic biology can be applied to create novel biomaterials. The use of glycine in peptides and proteins suggests that this compound could be incorporated into synthetic polymers to create materials with unique properties, such as enhanced biocompatibility or controlled degradation rates. The engineering of organisms to produce these novel materials is a long-term but potentially high-impact goal of synthetic biology. nih.gov
Table 4: Bioengineering and Synthetic Biology Applications
| Application Area | Specific Approach | Potential Outcome |
| Biofuel/Biochemical Production | Engineering the reductive glycine pathway in microorganisms. | Efficient conversion of one-carbon feedstocks to valuable products. wur.nlweizmann.ac.il |
| Therapeutic Cell Engineering | Designing glycine-responsive genetic circuits. | "Smart" cells that can sense metabolic dysregulation and deliver a therapeutic response. azolifesciences.com |
| Biosensor Development | Creating protein-based sensors for glycine or its derivatives. | Tools for real-time monitoring of metabolic states in vitro and in vivo. azolifesciences.com |
| Biomaterial Synthesis | Engineering organisms to produce this compound-containing polymers. | Novel materials with tunable properties for medical and industrial applications. |
Q & A
Basic Research Questions
Q. How can glycine phosphate be synthesized and structurally validated in laboratory settings?
- Methodological Answer : this compound synthesis typically involves phosphorylation reactions using glycine and phosphate donors (e.g., ATP or inorganic phosphates) under controlled pH and temperature. For example, enzymatic pathways (e.g., Glutathione Synthase 2) catalyze the ligation of glycine to γ-L-glutamyl-L-cysteine with ATP, producing glutathione and phosphate . Post-synthesis, structural validation requires:
-
Nuclear Magnetic Resonance (NMR) : To confirm the presence of phosphate-glycine bonds via characteristic chemical shifts.
-
X-ray Diffraction (XRD) : For crystallographic analysis of this compound crystals, as demonstrated in studies of pyroelectric properties .
-
Mass Spectrometry : To verify molecular weight and purity.
Table 1: Common Synthesis Conditions
Reaction Component Example Conditions Phosphate Source ATP pH 7.2–7.4, 25–37°C Solvent Sodium phosphate buffer 0.1 M concentration Enzyme (if applicable) Glutathione Synthase 2 EC 6.3.2.3
Q. What analytical techniques are used to quantify this compound in biological samples?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection for separation and quantification.
- Colorimetric Assays : Phosphate-specific reagents (e.g., molybdate-blue method) measure free phosphate after enzymatic hydrolysis .
- Isotopic Labeling : Use of ³²P-labeled phosphate to track incorporation into glycine derivatives .
Q. What role does this compound play in ATP-dependent enzymatic reactions?
- Methodological Answer : this compound acts as a substrate or intermediate in reactions catalyzed by PLP-dependent enzymes (e.g., transaminases). For instance, PLP forms an iminium ion adduct with glycine, lowering the α-carbon acidity (pKa ≈ 6–17) to facilitate decarboxylation or transamination . Experimental validation includes:
- Kinetic Isotope Effects (KIEs) : To study rate-limiting steps in deprotonation.
- pH-Dependent Activity Assays : To probe the role of phosphate groups in stabilizing transition states.
Advanced Research Questions
Q. How do temperature and crystallographic orientation affect the piezoelectric properties of this compound?
- Methodological Answer : this compound crystals exhibit temperature-dependent pyroelectric and piezoelectric responses. Studies show a built-in bias field (~5 kV/cm) along the crystallographic twofold axis, which dominates responses between 225–280 K . Key methodologies include:
-
Polarization Hysteresis Loops : To measure remnant polarization under varying thermal cycles.
-
Raman Spectroscopy : To correlate structural vibrations with phase transitions.
Table 2: Temperature-Dependent Properties
Temperature Range (K) Key Observation Mechanism 120–224 K Weak piezoelectricity Paraelectric phase 225–280 K Enhanced response Built-in field dominance >280 K Signal attenuation Thermal depolarization
Q. What computational models explain this compound’s role in phosphate-binding motifs (e.g., P-loops)?
- Methodological Answer : Molecular dynamics simulations and sequence alignment studies reveal that glycine’s flexibility in P-loops (e.g., GxGxxG motifs) enables phosphate coordination in ATPases. The glycine-phosphate interaction is critical for conformational changes during ATP hydrolysis . Key approaches:
- Free Energy Perturbation (FEP) : To quantify binding affinities.
- Mutagenesis Studies : Substituting glycine residues disrupts phosphate binding.
Q. How do competing metabolic pathways regulate this compound utilization under phosphate starvation?
- Methodological Answer : Phosphate starvation triggers transcriptional reprogramming (e.g., upregulation of phosphate transporters) and metabolic shifts. In plants like soybean, glycine derivatives accumulate under low phosphate, suggesting cross-talk between phosphate homeostasis and glycine metabolism . Experimental strategies:
- RNA-Seq Analysis : To identify phosphate-responsive genes (e.g., GmCSN5A/B in anthocyanin synthesis).
- Metabolite Profiling : LC-MS/MS to track this compound pools during stress.
Data Contradiction Analysis
-
Conflict : PLP’s role in glycine activation shows conflicting pKa values (6 vs. 17) for iminium ion adducts.
- Resolution : The lower pKa (6) corresponds to the fully protonated adduct, while the higher value (17) reflects zwitterionic forms. Enzymes preferentially utilize the zwitterionic form for catalysis, balancing acidity and stability .
-
Conflict : this compound’s piezoelectric response varies across studies.
Key Research Gaps
Mechanistic links between this compound and abiotic stress responses (e.g., drought) remain underexplored .
The evolutionary conservation of glycine-phosphate interactions in P-loops warrants cross-species analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
